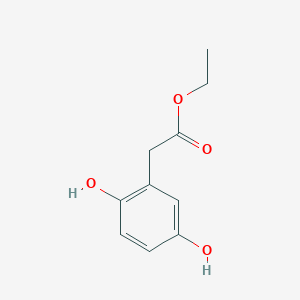

Ethyl 2,5-dihydroxyphenylacetate

Beschreibung

Ethyl 2,5-dihydroxyphenylacetate (C${10}$H${12}$O$4$) is a phenolic ester derivative isolated from natural sources such as the kernels of *Entada phaseoloides* . Its structure features a phenylacetic acid backbone with hydroxyl groups at the 2- and 5-positions of the aromatic ring and an ethyl ester moiety. This compound has garnered attention for its anti-HIV-1 activity, with an EC${50}$ of 9.93 μM in vitro, demonstrating potency comparable to its methyl and butyl analogs .

Eigenschaften

CAS-Nummer |

76196-46-8 |

|---|---|

Molekularformel |

C10H12O4 |

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

ethyl 2-(2,5-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C10H12O4/c1-2-14-10(13)6-7-5-8(11)3-4-9(7)12/h3-5,11-12H,2,6H2,1H3 |

InChI-Schlüssel |

QTMILHTUDCGNJF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=C(C=CC(=C1)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Ethyl-2,5-Dihydroxyphenylacetat kann durch Veresterung von 2,5-Dihydroxyphenylessigsäure mit Ethanol in Gegenwart eines sauren Katalysators wie Schwefelsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise ein Rückflussverfahren, um die gewünschte Veresterung zu erreichen .

Industrielle Produktionsmethoden:

Reaktionstypen:

Oxidation: Ethyl-2,5-Dihydroxyphenylacetat kann Oxidationsreaktionen eingehen, insbesondere an den Hydroxylgruppen, was zur Bildung von Chinonen führt.

Reduktion: Die Verbindung kann reduziert werden, um Ethyl-2,5-Dihydroxyphenylacetat-Derivate mit veränderten funktionellen Gruppen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel.

Wichtigste gebildete Produkte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Reduzierte Phenylessigsäurederivate.

Substitution: Verschiedene substituierte Phenylessigsäureverbindungen, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Ethyl-2,5-Dihydroxyphenylacetat wurde auf seine potenziellen inhibitorischen Aktivitäten gegen die HIV-1-Replikation untersucht. Es hat vielversprechende Ergebnisse mit EC50-Werten gezeigt, die eine potente Aktivität belegen . Darüber hinaus ist diese Verbindung von Interesse bei der Entwicklung neuer Pharmazeutika und als Baustein in der organischen Synthese.

5. Wirkmechanismus

Der genaue Wirkmechanismus von Ethyl-2,5-Dihydroxyphenylacetat bei der Hemmung der HIV-1-Replikation ist nicht vollständig geklärt. Es wird vermutet, dass es in virale Replikationsprozesse eingreift, möglicherweise durch die Zielsetzung viraler Enzyme oder die Störung der viralen RNA-Synthese .

Ähnliche Verbindungen:

- Methyl-2,5-Dihydroxyphenylacetat

- Butyl-2,5-Dihydroxyphenylacetat

- 2-O-β-D-Glucopyranosyloxy-5-hydroxyphenylessigsäure

Vergleich: Ethyl-2,5-Dihydroxyphenylacetat ist aufgrund seiner spezifischen Estergruppe einzigartig, die seine Löslichkeit, Reaktivität und biologische Aktivität im Vergleich zu seinen Methyl- und Butyl-Analoga beeinflussen kann. Die Anwesenheit der Ethylgruppe kann sich auch auf seine pharmakokinetischen Eigenschaften auswirken, was es zu einer Verbindung von Interesse für weitere Forschung macht .

Wirkmechanismus

The exact mechanism of action of ethyl 2,5-dihydroxyphenylacetate in inhibiting HIV-1 replication is not fully understood. it is believed to interfere with viral replication processes, possibly by targeting viral enzymes or disrupting viral RNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Ester Substitution Effects on Antiviral Activity

Ethyl 2,5-dihydroxyphenylacetate belongs to a family of 2,5-dihydroxyphenylacetic acid esters. Key analogs and their biological activities are summarized below:

Key Observations :

- Chain Length vs. Activity: The butyl ester exhibits slightly higher potency (EC${50}$ = 9.80 μM) than the ethyl analog (EC${50}$ = 9.93 μM), while the methyl ester is less active (EC$_{50}$ = 11.70 μM).

- Structural Flexibility : The ethyl group strikes a balance between hydrophobicity and steric hindrance, making it a favorable substituent for antiviral activity.

Positional Isomerism: 2,5- vs. 2,4-Dihydroxyphenylacetate Derivatives

Hydroxyl group positioning significantly influences biological activity. For example:

Ethyl 2,4-Dihydroxyphenylacetate (CAS 67828-62-0):

This compound :

Functional Comparisons with Non-Phenylacetate Analogs

Succinimide Derivatives (Ethyl 3-Oxo-2-(2,5-Dioxopyrrolidin-3-yl)butanoates)

A 2017 study synthesized succinimide derivatives with β-ketoester moieties, revealing distinct functional profiles:

| Compound | Antibacterial MIC (mg/mL) | Anthelmintic Activity (Death Time for A. galli) | Cytotoxicity (LC$_{50}$, µg/mL) | |

|---|---|---|---|---|

| 2 | 0.073–0.125 | 28.2 min (vs. 68.4 min for albendazole) | 280 | |

| 4 | 0.11–0.13 | 24.6 min | 765 |

Key Differences :

- Mechanism of Action : Succinimides primarily target bacterial penicillin-binding proteins (PBPs) and β-lactamases, whereas this compound likely inhibits viral replication via a different pathway .

- Bioactivity Spectrum : Succinimides exhibit broad-spectrum antibacterial and anthelmintic activity but lower cytotoxicity (LC$_{50}$ > 280 µg/mL) compared to this compound, which is optimized for antiviral efficacy .

Homogentisate (2,5-Dihydroxyphenylacetic Acid)

The de-esterified form of this compound, homogentisate, is a key intermediate in tyrosine degradation pathways. It is metabolized by Acinetobacter spp. and fungi into fumarate and acetoacetate . Unlike its ethyl ester derivative, homogentisate lacks direct therapeutic applications but is critical in microbial biodegradation studies .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

| Property | This compound | Mthis compound | Butyl 2,5-Dihydroxyphenylacetate | Ethyl 2,4-Dihydroxyphenylacetate |

|---|---|---|---|---|

| Molecular Formula | C${10}$H${12}$O$_4$ | C$9$H${10}$O$_4$ | C${12}$H${16}$O$_4$ | C${10}$H${12}$O$_4$ |

| Anti-HIV-1 EC$_{50}$ | 9.93 μM | 11.70 μM | 9.80 μM | Not Reported |

| Primary Bioactivity | Antiviral | Antiviral | Antiviral | Cytotoxicity/Research Standard |

| Natural Source | Entada phaseoloides | Entada phaseoloides | Entada phaseoloides | Diploclisia glaucescens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.